2-Naphthyl B-D-mannopyranoside
CAS No.:
Cat. No.: VC20321599
Molecular Formula: C16H18O6
Molecular Weight: 306.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18O6 |
|---|---|
| Molecular Weight | 306.31 g/mol |
| IUPAC Name | (2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol |
| Standard InChI | InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12-20H,8H2/t12-,13-,14+,15+,16-/m1/s1 |
| Standard InChI Key | MWHKPYATGMFFPI-RBGFHDKUSA-N |
| Isomeric SMILES | C1=CC=C2C=C(C=CC2=C1)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)OC3C(C(C(C(O3)CO)O)O)O |
Introduction
| Property | Value |
|---|---|
| Molecular Weight | 306.31 g/mol |
| Solubility | Partially soluble in water, highly soluble in DMSO |
| Melting Point | Not reported (decomposes) |
| Stability | Stable under dry, inert conditions |
The compound’s β-configuration is critical for its specificity toward β-mannosidases, distinguishing it from α-anomers or glucopyranoside analogues.
Synthesis and Production Methods
Fischer Glycosylation
The classical synthesis involves Fischer glycosylation, where 2-naphthol reacts with D-mannose under acidic conditions (e.g., HCl or H₂SO₄) at elevated temperatures. This method yields moderate efficiency (~40–60%) and requires purification via column chromatography to isolate the β-anomer.
Enzymatic Synthesis
Modern approaches employ glycosyltransferases or glycosynthases under mild, aqueous conditions. Enzymatic methods achieve higher stereoselectivity (>90% β-anomer) and are scalable for industrial production. For instance, Bacillus-derived mannosidases have been used to catalyze the transglycosylation of activated mannose donors to 2-naphthol.
Industrial Optimization
Large-scale production utilizes continuous-flow reactors to enhance yield and reduce side products. Automated systems integrate real-time monitoring to optimize reaction parameters (pH, temperature, and catalyst concentration).
Applications in Biochemical Research
Enzyme Kinetics and Inhibition Studies
2-Naphthyl β-D-mannopyranoside serves as a chromogenic substrate for β-mannosidases. Hydrolysis releases 2-naphthol, which is quantifiable via spectrophotometry (λmax = 322 nm). This enables precise measurement of enzyme activity and inhibition constants (e.g., Kᵢ values for competitive inhibitors).
Carbohydrate Metabolism Pathways
The compound is used to map mannose-processing pathways in organisms ranging from bacteria to humans. For example, studies on Clostridium species revealed its role in elucidating mannan degradation mechanisms critical for gut microbiota symbiosis.
Fluorescence-Based Cellular Imaging
Functionalized derivatives tagged with fluorophores (e.g., FITC) enable real-time tracking of glycosidase activity in live cells. This has applications in cancer research, where aberrant glycosidase expression is a biomarker for tumor progression.
Computational and Pharmacological Insights
Density Functional Theory (DFT) Analysis
Recent DFT studies (3-21G basis set) calculated the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies for 2-naphthyl β-D-mannopyranoside derivatives. Key findings include:
| Parameter | Value (eV) |
|---|---|
| HOMO-LUMO Gap | 0.27439 (Compound 1) |
| Electrophilicity Index | 2.45 |
| Chemical Potential | -4.12 |
A narrower HOMO-LUMO gap in acylated derivatives (e.g., lauryl-substituted: 0.01924 eV) correlates with enhanced reactivity in enzymatic assays .
Molecular Docking and Dynamics
Docking studies against smallpox virus protein (PDB: 3IGC) demonstrated moderate binding affinity (ΔG = -6.8 kcal/mol), with hydrogen bonds forming between the mannose moiety and residues ASN-54 and GLU-132. A 100 ns molecular dynamics simulation confirmed complex stability under physiological conditions .
ADMET Profiling
Comparative Analysis with Structural Analogues
| Compound | Glycosidic Bond | Bioactivity (Anticarcinogenic Pa) |
|---|---|---|
| 2-Naphthyl β-D-mannopyranoside | β-1,4 | 0.731 |
| 1-Naphthyl β-D-glucopyranoside | β-1,4 | 0.612 |
| Methyl α-D-mannopyranoside | α-1,2 | 0.487 |
The β-manno configuration confers superior enzyme specificity and bioactivity compared to α-anomers or glucoside analogues .
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